Limited research also suggests potential applications of 5-Bromo-1-indanone in other areas:
5-Bromo-1-indanone is a chemical compound with the molecular formula and a molecular weight of approximately 211.06 g/mol. It is classified as a derivative of indanone, characterized by the presence of a bromine atom at the 5-position of the indanone structure. This compound typically appears as a white to brown powder or crystalline solid, with a melting point ranging from 124 °C to 129 °C .
The compound has various applications in organic synthesis and medicinal chemistry due to its unique structural features, which allow it to participate in a range of
Currently, there is no documented research on the specific mechanism of action of 5-Bromo-1-indanone in biological systems.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-bromo-1-indanone exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, some studies suggest that it may have antimicrobial effects against certain bacterial strains, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
5-Bromo-1-indanone can be synthesized through various methods:
These methods showcase the compound's accessibility for synthetic chemists.
5-Bromo-1-indanone finds applications in several fields:
Several compounds are structurally similar to 5-bromo-1-indanone, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Indanone | C9H8O | Parent compound without halogen substitution |
2-Bromo-1-indanone | C9H7BrO | Bromine at the 2-position; different reactivity |
3-Bromo-1-indanone | C9H7BrO | Bromine at the 3-position; altered biological activity |
5-Chloro-1-indanone | C9H7ClO | Chlorine instead of bromine; different synthesis routes |
6-Bromoindole | C8H6BrN | Indole derivative; potential for different reactivity |
These compounds highlight the uniqueness of 5-bromo-1-indanone due to its specific bromination pattern and resulting chemical behavior, making it an interesting subject for further research in both synthetic chemistry and biological applications.
Irritant